molecular formula C24H21N3O4 B11316471 2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide

2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide

Cat. No.: B11316471
M. Wt: 415.4 g/mol
InChI Key: VVJAWVIMYCLJBE-UHFFFAOYSA-N
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Description

2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a phenylacetamide group, an oxadiazole ring, and a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methylphenoxy moiety is then introduced through nucleophilic substitution reactions. Finally, the phenylacetamide group is attached using standard amide coupling reactions, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and phenylacetamide group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring is particularly noteworthy for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-[2-[5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C24H21N3O4/c1-17-8-7-11-19(14-17)29-16-23-26-24(27-31-23)20-12-5-6-13-21(20)30-15-22(28)25-18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28)

InChI Key

VVJAWVIMYCLJBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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